N-(Azido-PEG3)-N-Boc-PEG4-NHS ester

Übersicht

Beschreibung

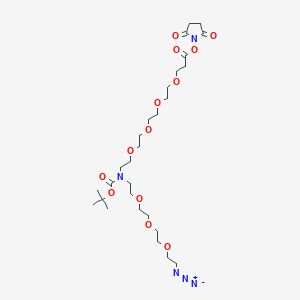

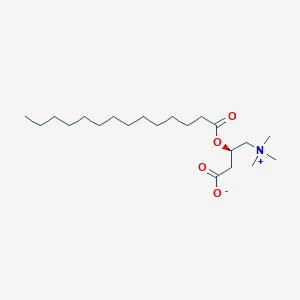

“N-(Azido-PEG3)-N-Boc-PEG4-NHS ester” is a non-cleavable linker for bio-conjugation that contains an Azide group and a NHS group linked through a linear PEG chain . The azide group can react with alkyne such as BCN, DBCO, Propargyl group via Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

“N-(Azido-PEG3)-N-Boc-PEG4-NHS ester” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

“N-(Azido-PEG3)-N-Boc-PEG4-NHS ester” is a branched PEG derivative with a terminal azide group, Boc protected amine, and a terminal t-butyl ester . The azide group enables PEGylation via Click Chemistry .Chemical Reactions Analysis

The azide group of “N-(Azido-PEG3)-N-Boc-PEG4-NHS ester” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

“N-(Azido-PEG3)-N-Boc-PEG4-NHS ester” has a molecular weight of 522.6 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 12, and a Rotatable Bond Count of 29 . Its Exact Mass is 522.32647906 g/mol .Wissenschaftliche Forschungsanwendungen

Application in Immunoglobulin-Based Therapeutics

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester plays a role in the enhancement of immunoglobulin-based therapeutics. It's used in chemical engineering of erythrocyte membranes to display antibodies, such as anti-Tumor Necrosis Factor, on the surface of red blood cells. This chemical modification uses NHS-PEG derivatives for effective antibody attachment and has shown stability and efficacy in removing antigens like TNFα from serum (Ji et al., 2019).

Role in Hydrogel Formation and Cell Encapsulation

The compound is instrumental in the formation of hydrogels through reactions like oxo-ester mediated native chemical ligation. These hydrogels, synthesized using NHS-activated oxo-esters, are applicable in in-vitro cell encapsulation and in-vivo implantation, indicating potential in regenerative medicine and tissue engineering (Strehin et al., 2013).

In PEGylation of Biopharmaceuticals

NHS esters, including those derived from PEG chains, are widely used in PEGylation, a process vital for enhancing the bioavailability and reducing the immunogenicity of biopharmaceuticals. This involves covalently bonding PEG to active peptides or proteins, which improves their therapeutic effectiveness (Crafts et al., 2016).

In Click Chemistry for Drug-Delivery Applications

The compound plays a role in "click chemistry" for the synthesis of functional amphiphilic and degradable copolymers. These are valuable in biomedical applications, particularly in drug delivery. The ability to conjugate with amino derivatives and graft to functional backbones highlights its versatility in creating novel drug delivery systems (Freichels et al., 2011).

In Chemical Cross-Linking and Protein Immobilization

NHS esters are crucial in the chemical cross-linking of proteins, providing insights into reaction products and their implications for protein structure and function. This understanding is critical for applications in mass spectrometry and analytical chemistry (Kalkhof & Sinz, 2008).

Wirkmechanismus

Target of Action

The primary target of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to react with these targets, enabling the formation of stable linkages.

Mode of Action

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester operates through a process known as Click Chemistry . This compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . Additionally, the Boc-protected amine can be deprotected under acidic conditions .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of stable triazole linkages . This process is part of a broader biochemical pathway known as PEGylation, which involves the attachment of polyethylene glycol (PEG) chains to molecules. PEGylation can improve the stability and solubility of these molecules, potentially enhancing their therapeutic efficacy.

Pharmacokinetics

PEGylation can increase the half-life of these molecules, reduce their immunogenicity, and improve their stability and solubility .

Result of Action

The result of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester’s action is the formation of stable triazole linkages with primary amines. This can lead to the creation of PEGylated molecules with enhanced therapeutic properties .

Action Environment

The action of N-(Azido-PEG3)-N-Boc-PEG4-NHS ester can be influenced by various environmental factors. For instance, the deprotection of the Boc-protected amine occurs under acidic conditions . Additionally, the compound’s storage and shipping conditions can impact its stability and efficacy .

Safety and Hazards

The safety data sheet of a similar compound, “Azido-PEG8-NHS ester”, suggests that if inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49N5O13/c1-28(2,3)45-27(37)32(8-12-40-16-20-43-19-15-39-11-7-30-31-29)9-13-41-17-21-44-23-22-42-18-14-38-10-6-26(36)46-33-24(34)4-5-25(33)35/h4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZJDOZGYDPWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100057 | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester | |

CAS RN |

2112731-96-9 | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112731-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)

![L-erythro-2-Hexulose, 1,4-anhydro-3,5,6-trideoxy-3-[[[1-[[4-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]benzoyl]amino]cyclohexyl]carbonyl]amino]-](/img/structure/B609368.png)

![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)

![5-Hydroxy-2,2,6,6-tetramethyl-4-[2-methyl-1-[2,4,6-trihydroxy-3-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione](/img/structure/B609383.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)